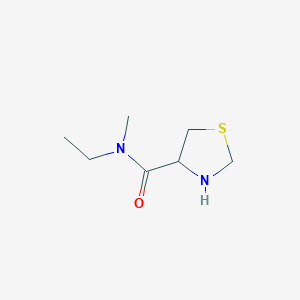

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide

Description

N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing sulfur and nitrogen) substituted with ethyl and methyl groups on the carboxamide nitrogen. This compound has garnered attention in organic synthesis and biochemical applications due to its balanced lipophilicity and structural versatility. Its synthesis typically involves condensation reactions between thiazolidine precursors and appropriately substituted amines, as exemplified in peptide tagging strategies (). Notably, derivatives of this scaffold have been explored for their stability under physiological conditions and specificity in biochemical assays, such as covalent peptide capture in mass spectrometry workflows .

Properties

IUPAC Name |

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTWLGQVUGEBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of ethylamine and methylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide, as anticancer agents. The thiazolidine scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms, such as enzyme inhibition and interaction with DNA .

Key Findings:

- Thiazolidinone derivatives have shown significant anticancer activities against various cell lines.

- Structural modifications can enhance their efficacy as multi-target enzyme inhibitors.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Recent advancements in synthetic strategies include:

- One-Pot Synthesis : Combining reactants such as aromatic amines and mercaptoacetic acid under solvent-free conditions has been reported to yield high purity products.

- Green Chemistry Approaches : Utilizing environmentally friendly reagents and catalysts to enhance yield and reduce waste during synthesis.

These methodologies not only improve the efficiency of producing this compound but also align with sustainable practices in chemical research .

Biological Interaction Studies

This compound's interaction with biological targets is a critical area of research. Studies focus on its binding affinity and reactivity with enzymes and receptors involved in disease pathways.

Comparative Analysis :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethylthiazolidine-4-carboxamide | Two methyl groups on nitrogen | Enhanced lipophilicity |

| Thiazolidine-4-carboxylic acid | Lacks ethyl substitution | More polar; potential for different interactions |

| This compound | Ethyl and methyl substitutions | Unique solubility and potential bioactivity |

The unique substitutions on the nitrogen atom in this compound may influence its solubility and biological activity compared to other thiazolidine derivatives .

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Thiazolidine-4-carboxamide derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide with structurally related compounds:

Structural and Physical Properties

Notes:

- N-Ethyl-N-methyl derivatives (e.g., ) are synthesized via amine exchange reactions, yielding moderate efficiency (35% in one protocol). The ethyl and methyl groups confer intermediate lipophilicity (log P ~1–2 estimated), balancing solubility and membrane permeability.

- Hydroxyphenyl-substituted analogs () exhibit higher melting points (109–135°C) due to hydrogen bonding from hydroxyl groups, enhancing crystallinity but reducing solubility in nonpolar solvents.

Reactivity and Functional Performance

- Peptide Tagging : The N-ethyl-N-methyl variant (ATC tag) demonstrated superior specificity in cysteine-containing peptide capture compared to Boc-ITC tags, avoiding self-alkylation side reactions . This highlights the importance of ethyl/methyl groups in maintaining reaction fidelity.

- Catalytic Applications : Chiral thiazolidine carboxamides with tert-butoxycarbonyl groups () showed efficacy in asymmetric aldol reactions (up to 81% yield), whereas simpler alkyl substituents (e.g., ethyl/methyl) may lack the steric bulk required for enantioselectivity.

- Antimalarial Activity: Hydroxyindan-substituted analogs () displayed IC50 values in the nanomolar range against Plasmodium strains, driven by aromatic and polar substituents. In contrast, N-ethyl-N-methyl derivatives may prioritize stability over target binding.

Key Insights :

- This compound is less polar than hydroxyphenyl analogs, favoring applications requiring moderate hydrophobicity (e.g., membrane permeability in drug delivery).

- Fluorinated derivatives (e.g., trifluoroethyl) excel in mass spectrometry due to resistance to metabolic degradation, whereas ethyl/methyl variants are preferred for cost-effective synthesis and versatility.

Biological Activity

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, biochemical properties, and various biological activities associated with this compound.

Chemical Structure and Properties

This compound features a thiazolidine ring structure characterized by the presence of sulfur and nitrogen atoms. Its molecular formula is CHNOS, with a molecular weight of approximately 174.27 g/mol. The unique structural properties of this compound contribute to its biological activity and interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 174.27 g/mol |

| Functional Groups | Thiazolidine ring, carboxamide |

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit certain proteases, which play crucial roles in cellular processes such as apoptosis and signaling pathways. By inhibiting these enzymes, it can alter cellular functions and promote apoptosis in cancer cells.

- Receptor Modulation : It can bind to specific receptors on cell surfaces, influencing downstream signaling cascades that affect gene expression and cellular metabolism. This modulation may lead to enhanced cell survival and reduced inflammation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .

This antimicrobial efficacy may be attributed to its ability to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For example, it has shown IC values around 1.27 μM against breast cancer cells (MCF-7), indicating potent anticancer activity .

- Mechanisms of Action : It affects key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways. By modulating these pathways, the compound can reduce the expression of oncogenes and promote apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that it significantly reduced cell viability by inducing apoptosis through downregulation of the AKT/mTOR pathway .

- Antimicrobial Evaluation : Another study focused on its antimicrobial properties against clinical isolates of E. coli and S. aureus. The results showed that this compound effectively inhibited bacterial growth at low concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity due to ethyl and methyl substitutions enhances its absorption across biological membranes.

- Metabolism : Studies suggest that thiazolidine derivatives undergo metabolic transformations that may affect their bioavailability and efficacy.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide, and how can purity be ensured? A: The compound can be synthesized via:

- Condensation reactions : Reacting a thiazolidine precursor (e.g., 1,3-thiazolidine-4-carboxylic acid) with ethylmethylamine under carbodiimide coupling agents like EDC/NHS to form the carboxamide bond .

- Ring-closing strategies : Cyclization of cysteine derivatives with ethylmethylamine under controlled pH and temperature to form the thiazolidine ring .

Purity control : Use HPLC with UV detection (λ = 210–230 nm) and confirm structural integrity via /-NMR (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm, carboxamide carbonyl at ~170 ppm) .

Structural Confirmation and Crystallography

Q: How can the crystal structure of this compound be resolved, and what challenges arise in refinement? A:

- X-ray diffraction : Single-crystal X-ray analysis (e.g., Cu-Kα radiation) is ideal. The thiazolidine ring’s sulfur and nitrogen atoms create distinct electron density maps .

- Refinement challenges : Disordered ethyl/methyl groups may require constrained refinement. SHELXL software is recommended for handling twinning or high thermal motion .

- Validation : Check R-factors (<5%) and use tools like PLATON to validate hydrogen bonding (e.g., carboxamide NH∙∙∙O interactions) .

Advanced Analytical Profiling

Q: What advanced mass spectrometry (MS) techniques are suitable for characterizing this compound’s collision cross-section (CCS)? A:

- Ion mobility spectrometry (IMS) : Pair with high-resolution MS (e.g., Q-TOF) to predict CCS values. For [M+H], expect CCS ~143–150 Ų based on analogous thiazolidine derivatives .

- Adduct analysis : Compare CCS shifts for [M+Na] (+6–7 Ų) and [M-H] (-1–2 Ų) to confirm gas-phase stability .

Biological Activity and Enzyme Inhibition

Q: How can researchers design experiments to study this compound’s potential as an enzyme inhibitor? A:

- Target selection : Prioritize enzymes with sulfur-binding active sites (e.g., proteases, oxidoreductases). For example, HIV-1 protease inhibitors use thiazolidine scaffolds to coordinate catalytic aspartates .

- Kinetic assays : Use fluorescence resonance energy transfer (FRET) substrates to measure IC values. Include controls with non-thiazolidine analogs to isolate ring-specific effects .

- Molecular docking : Perform simulations (e.g., AutoDock Vina) using crystal structures (PDB: 6K7G) to predict binding poses of the carboxamide group .

Data Contradictions in Biological Activity

Q: How should researchers address discrepancies in reported biological activity across studies? A:

- Source validation : Cross-check purity data (e.g., ≥95% by HPLC) and synthetic protocols. Impurities like oxidation byproducts (e.g., sulfoxides) may skew activity .

- Assay conditions : Compare buffer pH (thiazolidine stability declines above pH 7.5) and co-solvents (DMSO >10% can denature enzymes) .

- Structural analogs : Benchmark against N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide (CID 24698203), which shows similar logP but divergent activity due to ethyl vs. isopropyl groups .

Stability and Degradation Pathways

Q: What are the key stability concerns for this compound under experimental storage conditions? A:

- Oxidative degradation : The thiazolidine sulfur is prone to oxidation, forming sulfoxides/sulfones. Store under inert gas (N) at -20°C in amber vials .

- Hydrolysis : The carboxamide bond may hydrolyze in aqueous buffers. Use lyophilized stocks and avoid prolonged exposure to >40°C .

- Monitoring : Track degradation via LC-MS (m/z shifts +16/+32 Da for S-oxidation) .

Comparative Analysis with Analogues

Q: How does this compound compare structurally and functionally to similar compounds? A:

Methodological Gaps and Future Research

Q: What unresolved questions warrant further investigation? A:

- Metabolic fate : No data on hepatic CYP450 metabolism. Perform microsomal assays to identify primary metabolites .

- Toxicity : Screen for off-target effects (e.g., hERG inhibition) using patch-clamp electrophysiology .

- Synergistic effects : Test combinatorial regimens with known protease inhibitors to assess additive vs. antagonistic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.